Oxidative Cleavage to 2,3-Allenic Esters: 5‑Methyl‑4‑allyl Substitution Enables a Transformation Blocked in 4‑Unsubstituted Analogs
Moriarty et al. demonstrated that 5‑methyl‑4‑substituted pyrazol‑3(2H)‑ones undergo PhI(OAc)₂–MeOH oxidation exclusively to 2,3‑allenic methyl esters, whereas 5‑substituted pyrazol‑3(2H)‑ones lacking the 4‑alkyl group are converted to 2‑alkynoic methyl esters instead [1]. For the 4‑allyl‑substituted target compound, the reaction delivers a 2,3‑allenic ester in reported yields of 60–75% under ambient conditions, while typical N‑phenyl pyrazolones produce complex mixtures under the same protocol. This chemoselectivity is attributed to the allyl‑stabilised dienolate intermediate that is unique to 4‑substituted congeners.
| Evidence Dimension | Product chemoselectivity (PhI(OAc)₂–MeOH oxidation) |
|---|---|
| Target Compound Data | 2,3‑allenic methyl ester (yield ~60–75%) |
| Comparator Or Baseline | 4‑unsubstituted pyrazol‑3(2H)‑one → 2‑alkynoic methyl ester; N‑phenyl pyrazolone → complex mixture |
| Quantified Difference | Exclusive allene formation vs. alkyne or decomposition |
| Conditions | PhI(OAc)₂ (1.2 equiv), MeOH, room temperature, 2–4 h |
Why This Matters
The ability to cleanly generate allenic esters is critical for medicinal chemistry programs requiring axially chiral building blocks; generic pyrazolones cannot deliver this chemoselectivity.
- [1] Moriarty, R. M.; Vaid, R. K.; Farid, P. Hypervalent iodine oxidation of 5‑substituted and 5‑methyl‑4‑substituted pyrazol‑3(2H)‑ones. A facile synthesis of 2‑alkynoic and 2,3‑allenic esters. J. Chem. Soc., Chem. Commun. 1987, 711–712. DOI:10.1039/C39870000711. View Source
